molecular formula C9H13NO B8485685 3-(Pyridin-3-yl)butan-1-ol

3-(Pyridin-3-yl)butan-1-ol

Cat. No.: B8485685
M. Wt: 151.21 g/mol
InChI Key: UEKWBNCLAIQFJI-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)butan-1-ol (CAS: Not explicitly provided; see isomers in ) is a pyridine-containing alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. The compound features a linear butanol chain (four carbons) with a hydroxyl group (-OH) at the terminal (C1) position and a pyridine ring attached at the third carbon of the chain.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-pyridin-3-ylbutan-1-ol

InChI

InChI=1S/C9H13NO/c1-8(4-6-11)9-3-2-5-10-7-9/h2-3,5,7-8,11H,4,6H2,1H3

InChI Key

UEKWBNCLAIQFJI-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-(Pyridin-3-yl)butan-1-ol
  • Molecular Formula: C₉H₁₃NO (identical to the target compound).
  • Structure: The hydroxyl group is located at C4 of the butanol chain, while the pyridine ring remains at C3.
  • Key Differences : Positional isomerism affects molecular interactions. For example, the C4 hydroxyl may enhance hydrogen-bonding capabilities in certain solvents compared to the C1 position.
  • Commercial Availability : Priced at $13–378 per 100 mg–10 g (Aaron Chemicals LLC).
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol
  • Molecular Formula: Likely C₁₀H₁₅NO (based on synthesis in ).
  • Structure: Branched butanol chain with methyl groups at C3 and a hydroxyl at C2.
  • Synthesis : Produced via sodium borohydride reduction of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (83% yield).

Heterocyclic and Functional Group Variants

3-(Pyrrolidin-1-yl)butan-1-ol
  • Molecular Formula: C₈H₁₇NO.
  • Structure : Replaces pyridine with pyrrolidine (a saturated five-membered ring with one nitrogen).
  • Properties : Higher basicity due to pyrrolidine’s aliphatic nitrogen vs. pyridine’s aromatic nitrogen. Storage requires inert atmospheres, suggesting sensitivity to oxidation.
  • Hazards : Classified with warnings for toxicity (H302: harmful if ingested) and irritation (H315, H319).
4-Amino-1-(3,4-dichlorophenyl)butan-1-ol
  • Molecular Formula: C₁₀H₁₃Cl₂NO.
  • Structure: Substitutes pyridine with a 3,4-dichlorophenyl group and adds an amino (-NH₂) moiety.

Metabolically Related Derivatives

4-(2-Hydroxydiazen-1-yl)-1-(pyridin-3-yl)butan-1-ol
  • Structure : Features a hydroxyl-diazenyl (-N=N-OH) group at C4.
  • Properties : Slight water solubility due to polar diazenyl group, contrasting with the parent compound’s likely lower solubility from pyridine’s aromaticity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Highlights Notable Properties
3-(Pyridin-3-yl)butan-1-ol C₉H₁₃NO 151.21 Linear chain, -OH at C1, pyridine at C3 Likely ketone reduction Pyridine aromaticity reduces solubility
4-(Pyridin-3-yl)butan-1-ol C₉H₁₃NO 151.21 -OH at C4, pyridine at C3 Not specified Commercial availability
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol C₁₀H₁₅NO (inferred) ~153.23 Branched chain, methyl groups at C3 NaBH₄ reduction (83% yield) Steric hindrance impacts reactivity
3-(Pyrrolidin-1-yl)butan-1-ol C₈H₁₇NO 143.23 Pyrrolidine ring, -OH at C1 Not specified High basicity, oxidation-sensitive

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